4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
Overview
Description
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline is a chemical compound with the molecular formula C21H18N6. It is also known by its CAS number 14544-47-9. This compound is characterized by the presence of a triazine ring substituted with three aniline groups. It appears as a white to yellow to green powder or crystal and has a melting point of approximately 380-382°C .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of covalent organic frameworks and in the formation of coordination nanostructures . These applications suggest that its targets could be specific molecular structures or chemical reactions where it plays a crucial role.
Mode of Action
It’s known that this compound can interact with other molecules via coordination bonds . For instance, in the formation of coordination nanostructures, it interacts with other molecules via O–Fe–O coordination bonds and O–H⋯O hydrogen bonds .
Biochemical Pathways
Given its use in the synthesis of covalent organic frameworks , it’s likely involved in pathways related to polymerization and material synthesis.
Result of Action
Its role in the synthesis of covalent organic frameworks and coordination nanostructures suggests that it can significantly influence the structural and functional properties of these materials .
Action Environment
The action of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline can be influenced by various environmental factors. For instance, it’s recommended to store this compound in a dark place, sealed in dry conditions, at room temperature . These conditions likely help maintain its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline can be synthesized through the reaction of 4-aminobenzonitrile with appropriate reagents. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the triazine ring and the subsequent attachment of the aniline groups .
Industrial Production Methods
Industrial production of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazine ring or the aniline groups.
Substitution: The aniline groups can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted triazine compounds .
Scientific Research Applications
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine
- 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine
- 2,4,6-Triphenyl-1,3,5-triazine
Uniqueness
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline is unique due to its specific substitution pattern and the presence of three aniline groups attached to the triazine ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-[4,6-bis(4-aminophenyl)-1,3,5-triazin-2-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H,22-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSQATVVMVBGNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363924 | |
Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14544-47-9 | |
Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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